REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=O.[CH:5]1[CH:10]=[C:9]([C:11]#[N:12])[C:8]([C:13]#[N:14])=[CH:7][CH:6]=1.Cl[Pd:16]Cl>>[CH:5]1[CH:10]=[C:9]2[C:2]3[N-:4][C:13]([C:8]2=[CH:7][CH:6]=1)=[N:14][C:13]1=[N:12][C:11]([C:9]2[C:8]1=[CH:7][CH:6]=[CH:5][CH:10]=2)=[N:14][C:13]1[N-:12][C:11](=[C:9]2[C:8]=1[CH:7]=[CH:6][CH:5]=[CH:10]2)[N:14]=[C:13]1[C:8]2[C:9]([C:11](=[N:12]1)[N:1]=3)=[CH:10][CH:5]=[CH:6][CH:7]=2.[Pd+2:16] |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C#N)C#N
|
Name
|
PdCl2
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
280 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |